N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation: This involves the reaction of hydrazine with a carbonyl compound to form the pyrazole ring.
Substitution Reactions: Introduction of the sulfonamide group and chlorination at specific positions on the pyrazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents include halogens and sulfonyl chlorides, leading to the formation of substituted pyrazole derivatives.
Major Products: These reactions can yield a variety of derivatives with potential biological and chemical applications.
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Agrochemistry: Used in the development of novel insecticides and herbicides.
Materials Science: Investigated for its potential in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives:
Properties
Molecular Formula |
C13H20ClN5O2S |
---|---|
Molecular Weight |
345.85 g/mol |
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-1-ethyl-N,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H20ClN5O2S/c1-5-18-7-11(14)12(16-18)8-17(4)22(20,21)13-9-19(6-2)15-10(13)3/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
DRVKRAWJPXOETA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N(C)CC2=NN(C=C2Cl)CC |
Origin of Product |
United States |
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